molecular formula C9H10O3 B1296673 4-(Methoxymethyl)benzoic acid CAS No. 67003-50-3

4-(Methoxymethyl)benzoic acid

Cat. No. B1296673
CAS RN: 67003-50-3
M. Wt: 166.17 g/mol
InChI Key: OORFINRYBCDBEN-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzoic acid is a chemical compound with the empirical formula C9H10O3 . It is a solid substance .


Synthesis Analysis

The synthesis of 4-(Methoxymethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried .


Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)benzoic acid can be represented by the SMILES string COCc1ccc (cc1)C (O)=O . The InChI is 1S/C9H10O3/c1-12-6-7-2-4-8 (5-3-7)9 (10)11/h2-5H,6H2,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(Methoxymethyl)benzoic acid include a radical mechanism and a β-elimination . The radical mechanism involves the preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate . The β-elimination involves the removal of hydrogen iodide .


Physical And Chemical Properties Analysis

4-(Methoxymethyl)benzoic acid is a solid substance . It has a molecular weight of 166.17 . The density is 1.2±0.1 g/cm3 . The boiling point is 281.8±23.0 °C at 760 mmHg . The flash point is 112.5±16.1 °C .

Scientific Research Applications

1. Synthesis of β-tosylstyrene

  • Application Summary: 4-(Methoxymethyl)benzoic acid is used in the synthesis of β-tosylstyrene. The process involves a radical mechanism and a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide .
  • Methods of Application: The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added. The reaction was turning white and a new amount of iodine was added. This gave information about the consumption of this reagent upon addition onto styrene .
  • Results or Outcomes: The final sulfone could be purified by crystallization in warm 95% ethanol, filtered (Buchner funnel) and dried (placed in a glass vial, under vacuum using a membrane pump at room temperature for 15 min) without any special precaution due to its high stability .

2. Synthesis of 4-vinylbenzoic acid

  • Application Summary: 4-Bromomethylbenzoic acid, which can be synthesized from 4-(Methoxymethyl)benzoic acid, can be used to synthesize 4-vinylbenzoic acid .

3. Biomarker for Food Consumption

  • Application Summary: 4-Methoxybenzoic acid has been detected in various foods such as anises, cocoa beans, fennels, and German camomiles . This suggests that 4-Methoxybenzoic acid could potentially serve as a biomarker for the consumption of these foods .

4. Energy Source for Nocardia sp. DSM 1069

  • Application Summary: 4-Methoxybenzoic acid is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .

5. Oxidation and Reduction of Cytochrome C

  • Application Summary: 4-Methoxybenzoic acid was used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .

Safety And Hazards

4-(Methoxymethyl)benzoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(methoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORFINRYBCDBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308859
Record name 4-(methoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)benzoic acid

CAS RN

67003-50-3
Record name 67003-50-3
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Record name 4-(methoxymethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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